molecular formula C10H9BrClN B2878144 5-Bromonaphthalen-2-amine hydrochloride CAS No. 2377035-12-4

5-Bromonaphthalen-2-amine hydrochloride

Cat. No.: B2878144
CAS No.: 2377035-12-4
M. Wt: 258.54
InChI Key: YHOJWPKBPIRZJB-UHFFFAOYSA-N
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Description

5-Bromonaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and an amine group at the 2nd position, forming a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphthalen-2-amine hydrochloride typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene to form 5-bromonaphthalene, which is then subjected to amination using ammonia or an amine source under appropriate conditions to yield 5-Bromonaphthalen-2-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromonaphthalen-2-amine hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromonaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromonaphthalen-1-amine
  • 4-Bromonaphthalen-2-amine
  • 2-Bromonaphthalen-1-amine

Uniqueness

5-Bromonaphthalen-2-amine hydrochloride is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-bromonaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOJWPKBPIRZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377035-12-4
Record name 5-bromonaphthalen-2-amine hydrochloride
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